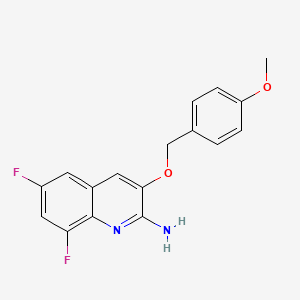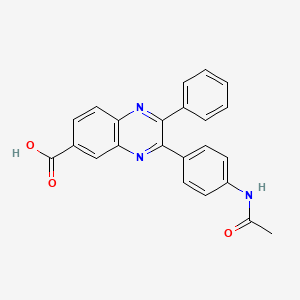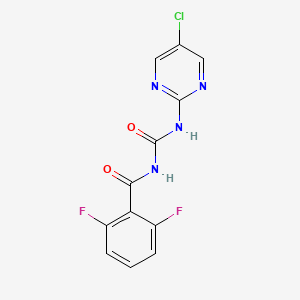![molecular formula C14H15IN2 B12937839 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-32-1](/img/structure/B12937839.png)
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole moiety. The presence of an ethyl group at the 9-position and a methyl group at the 1-position, along with an iodide ion, makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridine Ring Fusion: The indole core is then fused with a pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors.
Alkylation: The introduction of the ethyl and methyl groups is done through alkylation reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a base, while methylation can be achieved using methyl iodide.
Iodide Ion Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl positions, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-ethylated or de-methylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA and RNA makes it a candidate for studying genetic processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anticancer, antimicrobial, or antiviral activities, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate with DNA, disrupting its structure and function. It may also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
9-Methyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the ethyl group.
1-Methyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the ethyl group and has a different substitution pattern.
9-Ethyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the methyl group.
Uniqueness
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its ability to interact with biological targets and improve its pharmacological properties compared to similar compounds.
Propiedades
Número CAS |
59715-32-1 |
|---|---|
Fórmula molecular |
C14H15IN2 |
Peso molecular |
338.19 g/mol |
Nombre IUPAC |
9-ethyl-1-methylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C14H15N2.HI/c1-3-16-13-9-5-4-7-11(13)12-8-6-10-15(2)14(12)16;/h4-10H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WBSDEAWEKQULEL-UHFFFAOYSA-M |
SMILES canónico |
CCN1C2=CC=CC=C2C3=C1[N+](=CC=C3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


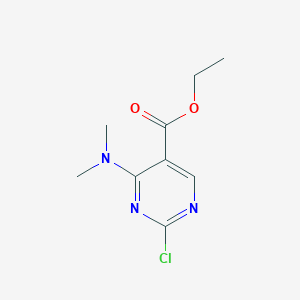
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
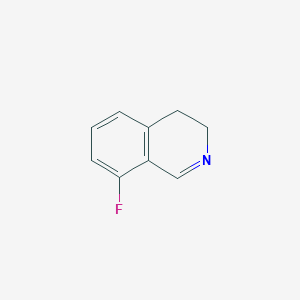
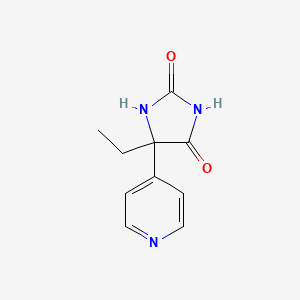

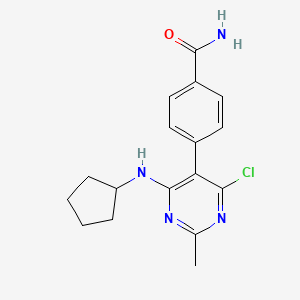

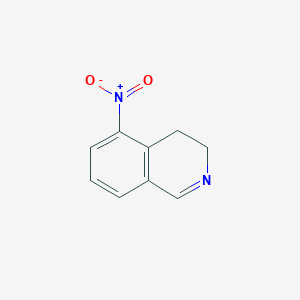
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
